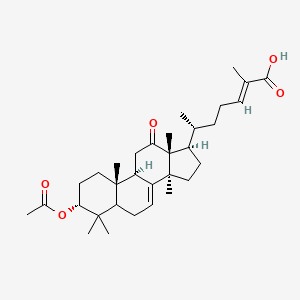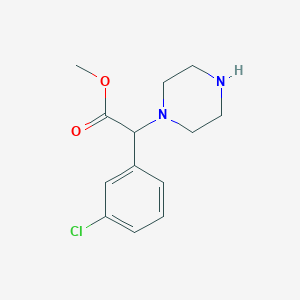
Methyl 2-(3-chlorophenyl)-2-(piperazin-1-yl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(3-chlorophenyl)-2-(piperazin-1-yl)acetate typically involves the reaction of 3-chlorobenzyl chloride with piperazine in the presence of a base, followed by esterification with methyl chloroacetate. The reaction conditions often include:
Solvent: Common solvents used include dichloromethane or toluene.
Base: Bases such as sodium hydroxide or potassium carbonate are used to facilitate the reaction.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Catalyst: In some cases, catalysts like triethylamine may be used to enhance the reaction rate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Processing: Depending on the scale, the reaction can be carried out in batch reactors or continuous flow reactors.
Purification: The product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-(3-chlorophenyl)-2-(piperazin-1-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Nucleophiles: Nucleophiles like hydroxide ions, amines, and thiols can participate in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Methyl 2-(3-chlorophenyl)-2-(piperazin-1-yl)acetate has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting the central nervous system.
Biological Studies: It is used in research to understand its effects on biological systems, including its interaction with receptors and enzymes.
Industrial Applications: The compound is explored for its use in the synthesis of other chemical intermediates and active pharmaceutical ingredients.
Wirkmechanismus
The mechanism of action of Methyl 2-(3-chlorophenyl)-2-(piperazin-1-yl)acetate involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways. The exact mechanism depends on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 2-(3-bromophenyl)-2-(piperazin-1-yl)acetate: Similar structure with a bromine atom instead of chlorine.
Methyl 2-(3-fluorophenyl)-2-(piperazin-1-yl)acetate: Similar structure with a fluorine atom instead of chlorine.
Methyl 2-(3-methylphenyl)-2-(piperazin-1-yl)acetate: Similar structure with a methyl group instead of chlorine.
Uniqueness
Methyl 2-(3-chlorophenyl)-2-(piperazin-1-yl)acetate is unique due to the presence of the chlorine atom, which can influence its reactivity and interaction with biological targets. The chlorine atom can also affect the compound’s pharmacokinetic properties, such as its absorption, distribution, metabolism, and excretion.
Eigenschaften
Molekularformel |
C13H17ClN2O2 |
|---|---|
Molekulargewicht |
268.74 g/mol |
IUPAC-Name |
methyl 2-(3-chlorophenyl)-2-piperazin-1-ylacetate |
InChI |
InChI=1S/C13H17ClN2O2/c1-18-13(17)12(16-7-5-15-6-8-16)10-3-2-4-11(14)9-10/h2-4,9,12,15H,5-8H2,1H3 |
InChI-Schlüssel |
IMFBBVXVVNFMGY-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C(C1=CC(=CC=C1)Cl)N2CCNCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


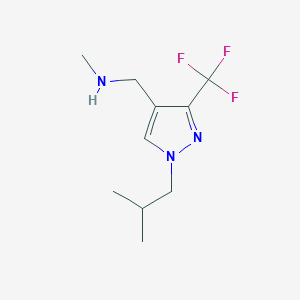
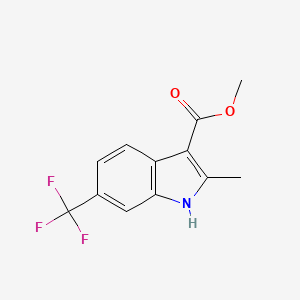
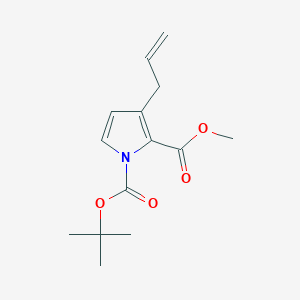
![2-(6-Chloropyridin-3-yl)-7-oxa-1,3-diazaspiro[4.4]non-1-en-4-one](/img/structure/B13331509.png)
![1-(3-isopropyl-3H-imidazo[4,5-b]pyridin-2-yl)-N-methylmethanamine](/img/structure/B13331514.png)
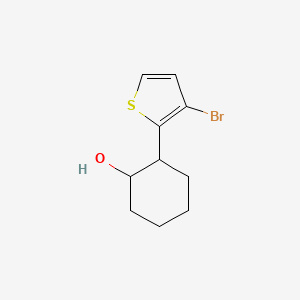
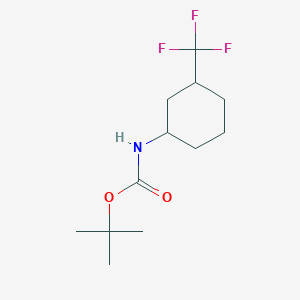
![2-(1H-Benzo[d][1,2,3]triazol-4-yl)cyclohexan-1-one](/img/structure/B13331522.png)
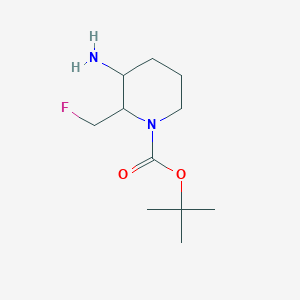
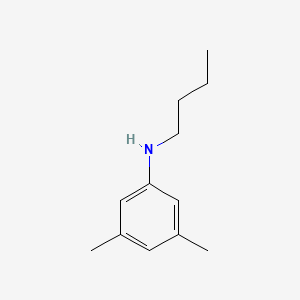
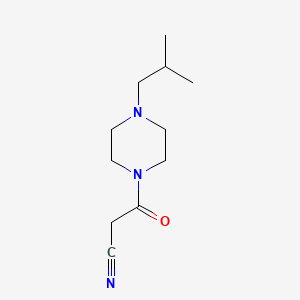
![1-(3-Bromo-7-chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)cyclopropan-1-ol](/img/structure/B13331531.png)
![3-Bromo-7-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13331533.png)
